methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Description

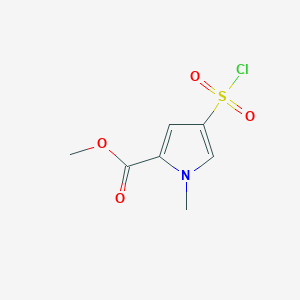

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS 69812-32-4) is a heterocyclic sulfonyl chloride derivative with a molecular weight of 237.66 g/mol. Structurally, it features a pyrrole ring substituted with a methyl group at the 1-position, a chlorosulfonyl group at the 4-position, and a methyl ester at the 2-position (Fig. 1). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of its sulfonyl chloride moiety, which enables nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters .

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S/c1-9-4-5(14(8,11)12)3-6(9)7(10)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSURNRVAKJLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69812-32-4 | |

| Record name | methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- Methyl 1-methylpyrrole-2-carboxylate or its chloro-substituted derivatives serve as the primary substrates.

- Reagents for chlorosulfonylation typically include chlorosulfonic acid or chlorosulfonyl isocyanate .

- Solvents such as N,N-dimethylformamide (DMF) and organic bases are frequently employed to control reaction conditions and facilitate intermediate transformations.

Chlorosulfonylation Using Chlorosulfonic Acid

One classical approach involves direct chlorosulfonylation of 1-methylpyrrole derivatives using chlorosulfonic acid. This method introduces the chlorosulfonyl group at the 4-position of the pyrrole ring. The reaction conditions are carefully controlled to avoid over-sulfonation or degradation of the methyl ester group.

- The reaction is typically conducted at low temperatures to maintain selectivity.

- The product, this compound, can be isolated by standard aqueous workup and purification techniques such as column chromatography.

This method is supported by literature indicating the ease of preparing pyrrole-2-sulfonyl chlorides via chlorosulfonylation of 1-methylpyrroles.

Chlorosulfonylation Using Chlorosulfonyl Isocyanate

An alternative and more controlled method involves the use of chlorosulfonyl isocyanate as the chlorosulfonylating agent. This approach is described in patent US7399870B2 and involves the following key steps:

- Reacting 1-methylpyrrole (or methyl 1-methylpyrrole-2-carboxylate) with chlorosulfonyl isocyanate in approximately a 1:1 molar ratio.

- The reaction is preferably performed at or below 0°C to control the reactivity and selectivity.

- After the initial chlorosulfonylation, the reaction mixture is treated with N,N-dialkylformamide (commonly DMF), which forms complexes such as DMF·HCl and DMF·SO3, facilitating the transformation and stabilization of intermediates.

- An organic base is then added to neutralize the reaction mixture and promote product formation.

This method offers enhanced control over the reaction and reduces by-product formation compared to direct chlorosulfonic acid sulfonylation.

Multi-Step Synthesis Involving Pyrrole Derivatives

A detailed synthetic route from patent WO2019154343A1 demonstrates the preparation of related pyrrole derivatives with chlorosulfonyl groups:

- Step A involves methylation of pyrrole esters using methyl iodide and sodium hydride in DMF.

- Step B and C describe the introduction of chloro and keto functionalities on the pyrrole ring.

- Step F involves the reaction of pyrrole-2-carboxylic acid derivatives with thionyl chloride at elevated temperatures (~115°C) to form the corresponding acid chlorides, which can be further converted into chlorosulfonyl derivatives.

- The chlorosulfonyl group is introduced or manipulated in intermediate steps to yield the target compound or its analogs.

This multi-step approach allows fine-tuning of substitution patterns and functional group compatibility.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The chlorosulfonylation of pyrroles is highly regioselective at the 4-position when using chlorosulfonic acid or chlorosulfonyl isocyanate, preserving the ester and N-methyl groups intact.

- The use of DMF in the chlorosulfonyl isocyanate method is critical, as it forms reactive complexes that facilitate the sulfonylation and stabilize intermediates.

- Reaction temperatures below 0°C are preferred in the chlorosulfonyl isocyanate method to minimize side reactions and improve yield.

- Multi-step approaches involving methylation, keto group introduction, and acid chloride formation provide flexibility to synthesize derivatives and analogs of this compound for further functionalization.

- Purification typically involves aqueous workup, extraction, and silica gel chromatography to isolate the pure chlorosulfonylated product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Reduction: The compound can be reduced to form sulfonamide derivatives.

Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild conditions to replace the chlorine atom.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution with amines.

Sulfonic Acids: Result from hydrolysis.

Sulfonate Esters: Produced when reacting with alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is particularly valuable in drug development due to its ability to act as an enzyme inhibitor. Notably, it has shown potential in inhibiting cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are critical for drug metabolism. This inhibition can enhance the efficacy of pharmaceutical compounds by modulating metabolic pathways, making it a candidate for developing new therapeutic agents .

Table 1: Enzyme Inhibition Potential

| Enzyme | Inhibition Type | Implications |

|---|---|---|

| CYP1A2 | Competitive | Modulates drug metabolism |

| CYP2C19 | Non-competitive | Enhances drug efficacy |

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. These compounds have demonstrated low nanomolar inhibition against bacterial enzymes such as DNA gyrase and topoisomerase IV, suggesting their potential as broad-spectrum antibacterial agents .

Case Study: Antibacterial Activity

In a study involving various pyrrole derivatives, this compound was tested against multiple bacterial strains. Results showed that the compound inhibited bacterial growth effectively, indicating its potential for further development as an antibacterial agent .

Bioconjugation Applications

The reactive chlorosulfonyl group in this compound facilitates bioconjugation with proteins or other biomolecules. This property is advantageous for studies related to protein function and interactions, allowing researchers to modify biomolecules for enhanced study of biological pathways .

Industrial Applications

Beyond medicinal chemistry, this compound holds promise in industrial processes such as polymer synthesis and material science. Its unique reactivity allows it to serve as an intermediate in synthesizing complex organic molecules, which can be utilized in various industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrrole Series

2.1.1. Ethyl 4-(Chlorosulfonyl)-3-Fluoro-1-Methyl-1H-Pyrrole-2-Carboxylate (CAS 1638268-96-8)

- Substituents : Fluorine at the 3-position and an ethyl ester (vs. methyl ester in the target compound).

- Molecular Weight: 265.68 g/mol (C₈H₉ClFNO₄S).

- The ethyl ester may improve solubility in non-polar solvents compared to the methyl ester .

2.1.2. Methyl 5-(Chlorosulfonyl)-1-Methyl-1H-Pyrrole-2-Carboxylate (CAS 306936-53-8)

- Substituents : Chlorosulfonyl group at the 5-position (vs. 4-position in the target compound).

- Molecular Weight : 237.66 g/mol (identical to the target compound).

- Regiochemistry : The positional isomerism may alter steric and electronic effects during reactions, influencing selectivity in substitution reactions .

2.1.3. Ethyl 4-Chloro-1H-Pyrrole-2-Carboxylate (CAS 1261562-13-3)

- Substituents : Chlorine at the 4-position (vs. chlorosulfonyl) and a free N-H group.

- Molecular Weight: 173.60 g/mol (C₇H₈ClNO₂).

- Reactivity : Lacks the sulfonyl chloride group, making it less reactive toward nucleophiles. The free NH group allows for further functionalization via alkylation or acylation .

Benzoate-Based Analogs

2.2.1. Methyl 4-[(Chlorosulfonyl)Methyl]Benzoate (CAS 130047-14-2)

- Structure : Benzene ring with a chlorosulfonylmethyl substituent and methyl ester.

- Molecular Weight : 248.68 g/mol (C₉H₉ClO₄S).

- Comparison: The aromatic benzene core (vs. The methylene spacer between the sulfonyl chloride and aromatic ring may increase flexibility in molecular interactions .

Ethyl-Substituted Diphenylpyrrole Derivatives

2.3.1. Ethyl 4-Chlorosulfonyl-2-Methyl-1,5-Diphenylpyrrole-3-Carboxylate (CAS 1065103-48-1)

- Substituents : Bulky diphenyl groups at the 1- and 5-positions and a methyl group at the 2-position.

- Molecular Weight: 444.89 g/mol (C₂₁H₁₉ClNO₄S).

- Steric Effects : The diphenyl substituents introduce steric hindrance, which may reduce reaction rates in nucleophilic substitutions but improve thermal stability .

Comparative Analysis of Physical and Chemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | Core Structure | Key Substituents | Melting Point (°C) | Reactivity Notes |

|---|---|---|---|---|---|

| 69812-32-4 (Target) | 237.66 | Pyrrole | 4-ClSO₂, 1-Me, 2-CO₂Me | Not reported | High reactivity at ClSO₂ for substitutions |

| 1638268-96-8 | 265.68 | Pyrrole | 4-ClSO₂, 3-F, 2-CO₂Et | Not reported | Enhanced electrophilicity due to F |

| 306936-53-8 | 237.66 | Pyrrole | 5-ClSO₂, 1-Me, 2-CO₂Me | Not reported | Regiochemical isomer affects selectivity |

| 130047-14-2 | 248.68 | Benzene | 4-(ClSO₂CH₂), 2-CO₂Me | 116–117 | Lower reactivity due to aromatic ring |

| 1261562-13-3 | 173.60 | Pyrrole | 4-Cl, 2-CO₂Et | Not reported | NH group allows further functionalization |

Structural and Crystallographic Insights

- Crystallography : Tools like SHELX and ORTEP are critical for confirming molecular geometries. Hydrogen-bonding patterns (e.g., N-H···O in pyrrole derivatives) influence crystal packing and solubility .

- Ring Puckering : Pyrrole derivatives exhibit minimal puckering due to aromaticity, whereas saturated analogs (e.g., cyclopentane derivatives) show significant out-of-plane distortions .

Biological Activity

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS: 69812-32-4) is a synthetic compound with notable biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.

Compound Overview

This compound is characterized by a pyrrole ring with chlorosulfonyl and carboxylate substituents. The unique structure endows it with distinct chemical reactivity and functional properties, making it a valuable compound in various research fields.

The synthesis of this compound typically involves the chlorosulfonation of 1-methyl-1H-pyrrole-2-carboxylic acid. The reaction conditions are optimized to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors. The compound exhibits various chemical behaviors, including nucleophilic substitution, which can be exploited for further modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorosulfonyl group facilitates nucleophilic substitution reactions, allowing for modifications that can alter protein functions and interactions.

Key Mechanisms Include:

- Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.

- Protein Interaction Modulation: Alterations in protein conformation due to interactions with the compound can influence various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds, including this compound, possess significant antimicrobial properties. For instance, compounds derived from this structure have been tested against various bacterial strains, demonstrating effective inhibition against multidrug-resistant bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Carbonic Anhydrase Inhibition

Research has highlighted the potential of pyrrole derivatives as inhibitors of carbonic anhydrase (CA), an enzyme crucial for various physiological processes. Inhibitory studies showed that certain analogs exhibited measurable inhibition values ranging from 58.6% to 14.3%, indicating their potential as therapeutic agents targeting CA .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of pyrrole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of less than 0.125 mg/dm³ against Pseudomonas aeruginosa strains . This suggests its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Carbonic Anhydrase Inhibition

A comparative analysis of pyrrole carboxamide derivatives revealed that this compound could inhibit the α-CA II isozyme effectively. The study found that structural modifications significantly influenced inhibition potency, underscoring the importance of the pyrrole scaffold in drug design .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate?

- Methodological Answer : The synthesis typically involves introducing the chlorosulfonyl group via sulfonation of a precursor pyrrole derivative. For example, analogous compounds like ethyl 4-(4-(N,N-dimethylsulfamoyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate are synthesized using acyl chloride intermediates under reflux conditions (xylene, 25–30 hours) . Purification often employs recrystallization (e.g., methanol) or column chromatography. Key parameters include reaction time, solvent choice, and stoichiometric control of sulfonating agents.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Characterize the pyrrole ring protons (δ 6–7 ppm) and ester methyl groups (δ 3.5–4.0 ppm). The chlorosulfonyl group may deshield adjacent protons .

- IR : Look for S=O stretching (~1360 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

- MS : Confirm molecular ion peaks (e.g., ESIMS m/z 308.3 for similar derivatives) and fragmentation patterns .

Q. What are common reactivity patterns of the chlorosulfonyl group in this compound?

- Methodological Answer : The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines, alcohols) to form sulfonamides or sulfonate esters. For instance, methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride is synthesized via amine substitution . Optimize reactions using polar aprotic solvents (DMF, DCM) and mild bases (e.g., TEA) to minimize hydrolysis.

Advanced Research Questions

Q. How can regioselectivity in substitutions on the pyrrole ring be predicted or controlled?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density maps. Experimental validation involves competitive reactions with structurally similar nucleophiles. For example, in ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate, the amino group directs substitution to the C4 position . Use directing groups (e.g., esters) or steric hindrance (e.g., bulky substituents) to control outcomes.

Q. What computational strategies are effective for modeling the reactivity of this compound in drug design?

- Methodological Answer :

- Retrosynthetic Analysis : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible synthetic pathways by comparing with databases of analogous reactions .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. The chlorosulfonyl group’s electrophilicity may enhance binding to nucleophilic residues (e.g., cysteine thiols).

- MD Simulations : Assess stability of derived sulfonamides in physiological conditions .

Q. How can contradictions in reported reaction yields (e.g., 30% vs. 45% for similar derivatives) be resolved?

- Methodological Answer :

- Parameter Optimization : Re-evaluate solvent purity, temperature gradients, and catalyst loading. For example, yields for ethyl 4-(4-(N,N-dimethylsulfamoyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate improved from 30% to 45% by adjusting acyl chloride equivalents .

- Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., hydrolyzed intermediates).

- Reproducibility : Standardize protocols for moisture-sensitive steps (chlorosulfonyl group is prone to hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.